

# VT107 vs. K-975: A Comparative Guide to Pan-TEAD Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | VT107    |           |
| Cat. No.:            | B8180545 | Get Quote |

In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in the development of various cancers. The transcriptional enhanced associate domain (TEAD) family of proteins (TEAD1-4) are the primary downstream effectors of this pathway. They act as transcription factors that, when complexed with co-activators like YAP and TAZ, drive the expression of genes promoting cell growth and survival.[1][2][3] Consequently, inhibiting the activity of TEAD proteins presents a promising therapeutic strategy. This guide provides a detailed comparison of two prominent pan-TEAD inhibitors, **VT107** and K-975, for researchers, scientists, and drug development professionals.

# Mechanism of Action: Distinct Approaches to Inhibit a Common Target

Both **VT107** and K-975 are classified as pan-TEAD inhibitors, meaning they are capable of inhibiting all four TEAD isoforms.[4][5] However, they achieve this through different molecular mechanisms.

**VT107** is a potent, orally active pan-TEAD auto-palmitoylation inhibitor.[4][6] TEAD proteins require auto-palmitoylation, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue, for their stability and interaction with YAP/TAZ. **VT107** functions by blocking the palmitoyl-CoA binding site on TEAD, thereby preventing this crucial modification.[4] This leads to an increase in unpalmitoylated TEAD, which is unable to effectively bind to YAP/TAZ, thus inhibiting downstream gene transcription.[6][7]



K-975, on the other hand, is a potent and selective covalent pan-TEAD inhibitor.[8][9] X-ray crystallography has revealed that K-975 forms a covalent bond with a cysteine residue (Cys359 in TEAD1) located within the palmitate-binding pocket of TEAD.[8][10] This irreversible binding directly obstructs the interaction between TEAD and its co-activators YAP and TAZ, effectively shutting down TEAD-dependent transcriptional activity.[8][9]

## **Comparative Efficacy and Potency**

The following tables summarize the available quantitative data for **VT107** and K-975, providing a direct comparison of their inhibitory activities and effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity

| Compound | Target                            | Assay Type            | IC50    | Cell Line | Reference |
|----------|-----------------------------------|-----------------------|---------|-----------|-----------|
| VT107    | YAP/TAZ-<br>TEAD<br>Transcription | YAP Reporter<br>Assay | 4.93 nM | -         | [11]      |
| K-975    | YAP1-TEAD1<br>PPI                 | Cell-free<br>Assay    | -       | -         | [8]       |
| K-975    | YAP1-TEAD4<br>PPI                 | Cell-free<br>Assay    | -       | -         | [8]       |
| K-975    | TAZ-TEAD1<br>PPI                  | Cell-free<br>Assay    | -       | -         | [8]       |
| K-975    | TAZ-TEAD4<br>PPI                  | Cell-free<br>Assay    | -       | -         | [8]       |

Table 2: Anti-proliferative Activity in Cancer Cell Lines



| Compoun<br>d      | Cell Line                                   | Genotype                     | Assay<br>Type            | Effect                                    | Concentr<br>ation      | Referenc<br>e |
|-------------------|---------------------------------------------|------------------------------|--------------------------|-------------------------------------------|------------------------|---------------|
| VT107             | NF2-<br>mutated/de<br>ficient cell<br>lines | NF2-<br>mutant/defi<br>cient | Proliferatio<br>n Assay  | Potent<br>inhibition                      | -                      | [6]           |
| VT107             | NCI-H2373<br>(mesotheli<br>oma)             | NF2-<br>mutant               | Palmitoylati<br>on Assay | Decreased<br>palmitoylat<br>ed<br>TEAD3/4 | -                      | [11]          |
| K-975             | NF2-non-<br>expressing<br>MPM cell<br>lines | NF2-non-<br>expressing       | Proliferatio<br>n Assay  | Potent<br>inhibition                      | 0.1-10000<br>nM (144h) | [9]           |
| K-975             | MSTO-<br>211H<br>(mesotheli<br>oma)         | NF2-<br>expressing           | Proliferatio<br>n Assay  | Inhibition                                | -                      | [9]           |
| VT-107 &<br>K-975 | NF2 KO<br>MeT-5A                            | NF2<br>Knockout              | Spheroid<br>Growth       | Significant reduction                     | 10 μΜ                  | [12][13]      |

Table 3: In Vivo Antitumor Activity



| Compound | Animal<br>Model            | Cancer<br>Type                           | Dosing                                                           | Effect                                                                                             | Reference |
|----------|----------------------------|------------------------------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| VT107    | -                          | -                                        | 10 mg/kg;<br>p.o.                                                | Analogous to<br>VT104                                                                              | [7]       |
| K-975    | MPM<br>xenograft<br>models | Malignant<br>Pleural<br>Mesotheliom<br>a | 10, 30, 100,<br>300 mg/kg;<br>p.o. twice<br>daily for 14<br>days | Strong anti-<br>tumor effect,<br>suppressed<br>tumor growth,<br>significant<br>survival<br>benefit | [8][9]    |

## **Experimental Protocols**

A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.

Cell Proliferation Assays: To assess the anti-proliferative effects of **VT107** and K-975, live-cell imaging (e.g., Incucyte) and endpoint viability assays (e.g., CellTiterGLO) are commonly employed.[14]

Protocol: Cancer cell lines, particularly those with known Hippo pathway mutations (e.g., NF2-deficient mesothelioma cell lines like NCI-H226 and NCI-H2052), are seeded in multiwell plates.[14] The cells are then treated with a range of concentrations of the inhibitors (e.g., 0.1 μM, 1.0 μM, and 10 μM) or DMSO as a control.[14] Cell proliferation is monitored over several days by phase-contrast imaging or by measuring ATP levels as an indicator of cell viability.[14]

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction: This technique is used to determine if the inhibitors disrupt the interaction between TEAD and YAP/TAZ.

Protocol: NF2-mutant cells (e.g., NCI-H2373) are treated with the inhibitor (e.g., VT107) or a control for a specified time (e.g., 4 or 24 hours).[7] The cells are then lysed, and an antibody specific to a TEAD isoform (e.g., TEAD1 or TEAD4) is used to immunoprecipitate the TEAD protein and any interacting partners.[7] The resulting immunocomplexes are then analyzed



by Western blot using antibodies against YAP and TAZ to see if their interaction with TEAD was diminished by the inhibitor treatment.[7]

TEAD Palmitoylation Assay: This assay directly measures the ability of an inhibitor to block the auto-palmitoylation of TEAD proteins.

Protocol: HEK293T cells are treated with the inhibitor (e.g., 3 µmol/L VT107 for 20 hours).
[15] Cells are incubated with an alkyne-tagged palmitate analog. Endogenous TEAD proteins are then immunoprecipitated using specific TEAD antibodies. The incorporated alkyne-palmitate is detected using click chemistry followed by streptavidin Western blot analysis.[15]

In Vivo Xenograft Studies: These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol: Human malignant pleural mesothelioma (MPM) cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously transplanted into immunodeficient mice (e.g., SCID mice).[8]
Once tumors are established, the mice are treated with the inhibitor (e.g., K-975 administered orally twice a day for 14 days at various doses) or a vehicle control.[8] Tumor growth is monitored over time, and at the end of the study, tumors may be excised and analyzed for changes in the expression of TEAD target genes.[9]

## **Visualizing the Molecular Landscape**

Hippo Signaling Pathway and Inhibitor Action





Click to download full resolution via product page

Caption: The Hippo signaling pathway and points of intervention for VT107 and K-975.



### Experimental Workflow: Co-Immunoprecipitation



Click to download full resolution via product page

Caption: Workflow for assessing protein-protein interaction disruption via Co-IP.



Inhibitor Binding Mechanisms



Click to download full resolution via product page

Caption: Contrasting binding mechanisms of **VT107** and K-975 on TEAD.

## Conclusion

Both **VT107** and K-975 have demonstrated potent pan-TEAD inhibitory activity, albeit through distinct mechanisms. K-975's covalent binding to the TEAD palmitate-binding pocket offers a potentially more durable inhibition of the YAP/TAZ-TEAD interaction.[8] In contrast, **VT107**'s mechanism of preventing auto-palmitoylation also effectively abrogates TEAD's oncogenic function.[4][6]

The available data, particularly from in vivo studies, suggests that K-975 has a strong antitumor effect in malignant pleural mesothelioma models.[8][9] While both inhibitors show selectivity for cancer cells with a dysregulated Hippo pathway (e.g., NF2-deficient), some studies indicate that at higher concentrations, they may affect the proliferation of NF2 wild-type cells as well, suggesting potential for off-target effects that warrant further investigation.[12][13]

The choice between **VT107** and K-975 for research or therapeutic development may depend on the specific context, such as the desired duration of inhibition and the genetic background of the target cancer. This guide provides a foundational comparison to aid in these critical decisions, underscoring the exciting potential of pan-TEAD inhibition in oncology.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Regulation of the Hippo pathway transcription factor TEAD PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VT-107 | TEAD Auto-palmitoylation inhibitor | CAS#2417718-63-7 | InvivoChem [invivochem.com]
- 8. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. VT107 (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. VT107 | YAP | TargetMol [targetmol.com]
- To cite this document: BenchChem. [VT107 vs. K-975: A Comparative Guide to Pan-TEAD Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180545#vt107-vs-k-975-for-pan-tead-inhibition]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com